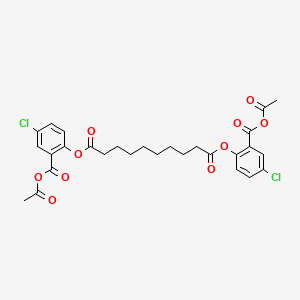
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate is a chemical compound with the molecular formula C24H24Cl2O8. It is known for its unique structure, which includes two acetyloxycarbonyl groups and a decanedioate backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate typically involves the esterification of decanedioic acid with 2-acetyloxycarbonyl-4-chlorophenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is purified using advanced techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetyloxycarbonyl groups play a crucial role in these interactions, facilitating the binding process. The pathways involved include signal transduction and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-acetyloxycarbonyl-4-bromophenyl) decanedioate
- Bis(2-acetyloxycarbonyl-4-fluorophenyl) decanedioate
- Bis(2-acetyloxycarbonyl-4-methylphenyl) decanedioate
Uniqueness
Bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate is unique due to the presence of chlorine atoms, which impart distinct chemical properties. These properties include increased reactivity in substitution reactions and potential biological activity. The compound’s structure also allows for versatile applications in various fields of research.
Properties
CAS No. |
537048-85-4 |
|---|---|
Molecular Formula |
C28H28Cl2O10 |
Molecular Weight |
595.4 g/mol |
IUPAC Name |
bis(2-acetyloxycarbonyl-4-chlorophenyl) decanedioate |
InChI |
InChI=1S/C28H28Cl2O10/c1-17(31)37-27(35)21-15-19(29)11-13-23(21)39-25(33)9-7-5-3-4-6-8-10-26(34)40-24-14-12-20(30)16-22(24)28(36)38-18(2)32/h11-16H,3-10H2,1-2H3 |
InChI Key |
SFROXUNKTBWUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)C1=C(C=CC(=C1)Cl)OC(=O)CCCCCCCCC(=O)OC2=C(C=C(C=C2)Cl)C(=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















